N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a chemical compound. It has been synthesized and evaluated for its anticonvulsant activities .
Synthesis Analysis
The compound has been synthesized and characterized in various studies . The synthesis process involves complex chemical reactions and requires specialized knowledge and equipment. The yield of the synthesis process was reported to be 64% .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance spectroscopy (NMR), and Liquid Chromatography-Mass Spectrometry (LCMS). The IR spectrum shows peaks at 3434.1, 2892.1, 2775.0, 1250.4 cm^-1 . The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound are complex and require a deep understanding of organic chemistry . The compound has been synthesized and evaluated for its anticonvulsant activities .
Physical and Chemical Properties Analysis
The compound is a semisolid with a yield of 64%. The IR spectrum shows peaks at 3434.1, 2892.1, 2775.0, 1250.4 cm^-1. The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .
Scientific Research Applications
Synthesis and Derivative Compounds
The chemical compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide and its derivatives have been the subject of various studies, primarily focusing on their synthesis and potential medicinal applications. One study outlines the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Another research demonstrates the synthesis and antibacterial properties of benzothiazole derivatives (Palkar et al., 2017).
Antimicrobial and Biological Activity
Several studies have explored the antimicrobial and biological activities of compounds related to this compound. For instance, a research paper discusses the synthesis and antimicrobial evaluation of thiazole-5-carboxamide derivatives, highlighting their diverse chemical activities and potential medicinal benefits (Mhaske et al., 2011). Additionally, the synthesis of benzimidazole analogues and their antimycobacterial properties have been investigated, emphasizing their potential in treating tuberculosis (Richter et al., 2022).
Potential Antitumor and Antifungal Activities
Certain derivatives of this compound have shown potential as antitumor and antifungal agents. A study focusing on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety indicates their efficacy in antimicrobial and anti-proliferative activities (Mansour et al., 2020). Additionally, research into the synthesis and evaluation of thiazole derivatives linked to antifungal agents provides insight into their potential medicinal applications (Narayana et al., 2004).
Mechanism of Action
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-15-3-2-4-17-18(15)22-20(28-17)23-9-13(10-23)19(24)21-8-12-5-6-14-16(7-12)27-11-26-14/h2-7,13H,8-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAKKTRTYIWSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.